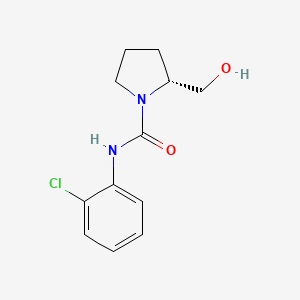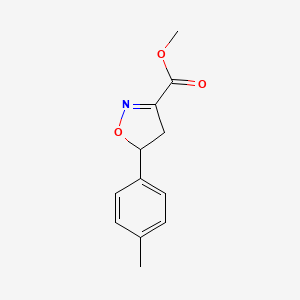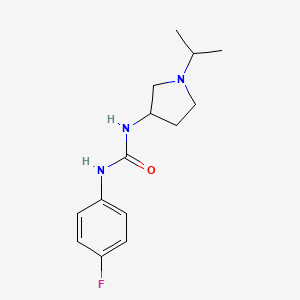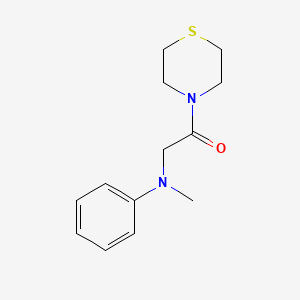
(2R)-N-(2-chlorophenyl)-2-(hydroxymethyl)pyrrolidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-N-(2-chlorophenyl)-2-(hydroxymethyl)pyrrolidine-1-carboxamide, also known as JNJ-5207852, is a small molecule inhibitor of the transient receptor potential vanilloid 1 (TRPV1) ion channel. TRPV1 is a non-selective cation channel that is activated by a wide range of stimuli, including heat, protons, and capsaicin, the active component of chili peppers. TRPV1 is involved in a variety of physiological processes, including pain sensation, thermoregulation, and inflammation. Inhibition of TRPV1 has been proposed as a potential therapeutic strategy for the treatment of pain and other disorders.
Wirkmechanismus
(2R)-N-(2-chlorophenyl)-2-(hydroxymethyl)pyrrolidine-1-carboxamide inhibits TRPV1 by binding to a specific site on the channel. This binding prevents the channel from opening in response to stimuli, thereby reducing the influx of calcium ions into cells. This reduction in calcium influx can have a variety of downstream effects, depending on the cell type and the physiological context.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (2R)-N-(2-chlorophenyl)-2-(hydroxymethyl)pyrrolidine-1-carboxamide are largely dependent on the specific cell type and physiological context in which it is used. In general, (2R)-N-(2-chlorophenyl)-2-(hydroxymethyl)pyrrolidine-1-carboxamide has been shown to reduce pain sensation in various animal models. It has also been shown to reduce inflammation and to have potential therapeutic benefits in various disease models, including diabetes, obesity, and cancer.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of (2R)-N-(2-chlorophenyl)-2-(hydroxymethyl)pyrrolidine-1-carboxamide as a tool compound is its selectivity for TRPV1. This selectivity allows researchers to investigate the role of this ion channel in various physiological processes without the confounding effects of other ion channels. However, the selectivity of (2R)-N-(2-chlorophenyl)-2-(hydroxymethyl)pyrrolidine-1-carboxamide is not absolute, and it can inhibit other ion channels at higher concentrations. Additionally, the use of (2R)-N-(2-chlorophenyl)-2-(hydroxymethyl)pyrrolidine-1-carboxamide in vivo can be complicated by its poor solubility and bioavailability.
Zukünftige Richtungen
There are several potential future directions for research on (2R)-N-(2-chlorophenyl)-2-(hydroxymethyl)pyrrolidine-1-carboxamide and TRPV1 inhibition. One area of interest is the development of more selective TRPV1 inhibitors with improved pharmacokinetic properties. Another area of interest is the investigation of the role of TRPV1 in various disease states, including pain, inflammation, and cancer. Finally, the potential therapeutic benefits of TRPV1 inhibition in humans remain to be fully explored, and further clinical studies will be necessary to determine the safety and efficacy of TRPV1 inhibitors in humans.
Synthesemethoden
The synthesis of (2R)-N-(2-chlorophenyl)-2-(hydroxymethyl)pyrrolidine-1-carboxamide has been described in the literature. The compound can be prepared in several steps from commercially available starting materials. The key step in the synthesis is the coupling of 2-chlorobenzoyl chloride with (R)-2-(hydroxymethyl)pyrrolidine to form the corresponding amide. The final product is obtained by purification through column chromatography.
Wissenschaftliche Forschungsanwendungen
(2R)-N-(2-chlorophenyl)-2-(hydroxymethyl)pyrrolidine-1-carboxamide has been used extensively as a tool compound in scientific research. Its ability to selectively inhibit TRPV1 has allowed researchers to investigate the role of this ion channel in various physiological processes. For example, (2R)-N-(2-chlorophenyl)-2-(hydroxymethyl)pyrrolidine-1-carboxamide has been used to study the role of TRPV1 in pain sensation, thermoregulation, and inflammation. It has also been used to investigate the potential therapeutic benefits of TRPV1 inhibition in various disease models.
Eigenschaften
IUPAC Name |
(2R)-N-(2-chlorophenyl)-2-(hydroxymethyl)pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O2/c13-10-5-1-2-6-11(10)14-12(17)15-7-3-4-9(15)8-16/h1-2,5-6,9,16H,3-4,7-8H2,(H,14,17)/t9-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYOKMNHNZFOVJF-SECBINFHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)NC2=CC=CC=C2Cl)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](N(C1)C(=O)NC2=CC=CC=C2Cl)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2,2,2-trifluoroethyl N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]carbamate](/img/structure/B7528296.png)
![2-[(4-Acetyl-3-methylpyrazol-1-yl)methyl]benzonitrile](/img/structure/B7528305.png)




![3-[[2-[(2-phenylacetyl)amino]acetyl]amino]-N-pyridin-4-ylbenzamide](/img/structure/B7528363.png)

![2-(2,3-dihydroindol-1-yl)-1-[4-(1H-pyrrolo[2,3-b]pyridin-3-yl)-3,6-dihydro-2H-pyridin-1-yl]propan-1-one](/img/structure/B7528376.png)
